

# Technical Guide: 2-Amino-6-isopropylpyrimidin-4-ol (CAS 73576-32-6)

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## Compound of Interest

Compound Name: 2-Amino-6-isopropylpyrimidin-4-ol

Cat. No.: B1384321

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-Amino-6-isopropylpyrimidin-4-ol** (CAS: 73576-32-6), a heterocyclic compound with potential applications in medicinal chemistry and agrochemical research. This document collates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and discusses its potential, yet currently underexplored, biological significance, particularly as a scaffold for kinase inhibitors. While experimental biological data remains limited, this guide serves as a foundational resource for researchers interested in the evaluation and utilization of this compound.

## Chemical and Physical Properties

**2-Amino-6-isopropylpyrimidin-4-ol** is a substituted pyrimidine derivative. Its core structure, featuring amino and hydroxyl groups, makes it an interesting building block for creating more complex molecules with potential biological activities. The presence of the isopropyl group influences its lipophilicity and steric profile.

Table 1: Physicochemical Properties of **2-Amino-6-isopropylpyrimidin-4-ol**

Property	Value	Source
CAS Number	73576-32-6	N/A
Molecular Formula	C <sub>7</sub> H <sub>11</sub> N <sub>3</sub> O	N/A
Molecular Weight	153.18 g/mol	N/A
Melting Point	246-248 °C	N/A
Boiling Point (Predicted)	269.8 ± 23.0 °C	N/A
Density (Predicted)	1.29 ± 0.1 g/cm <sup>3</sup>	N/A
Appearance	Solid	N/A

## Synthesis

The synthesis of **2-Amino-6-isopropylpyrimidin-4-ol** can be achieved through the condensation of a  $\beta$ -ketoester with guanidine. This is a common and effective method for the formation of aminopyrimidinol rings. The following protocol is adapted from established procedures for similar pyrimidine syntheses.

## Experimental Protocol: Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol

This protocol describes the synthesis via the condensation of ethyl 4-methyl-3-oxopentanoate with guanidine hydrochloride.

Materials:

- Ethyl 4-methyl-3-oxopentanoate
- Guanidine hydrochloride
- Sodium ethoxide (or sodium metal and absolute ethanol)
- Absolute Ethanol
- Diethyl ether

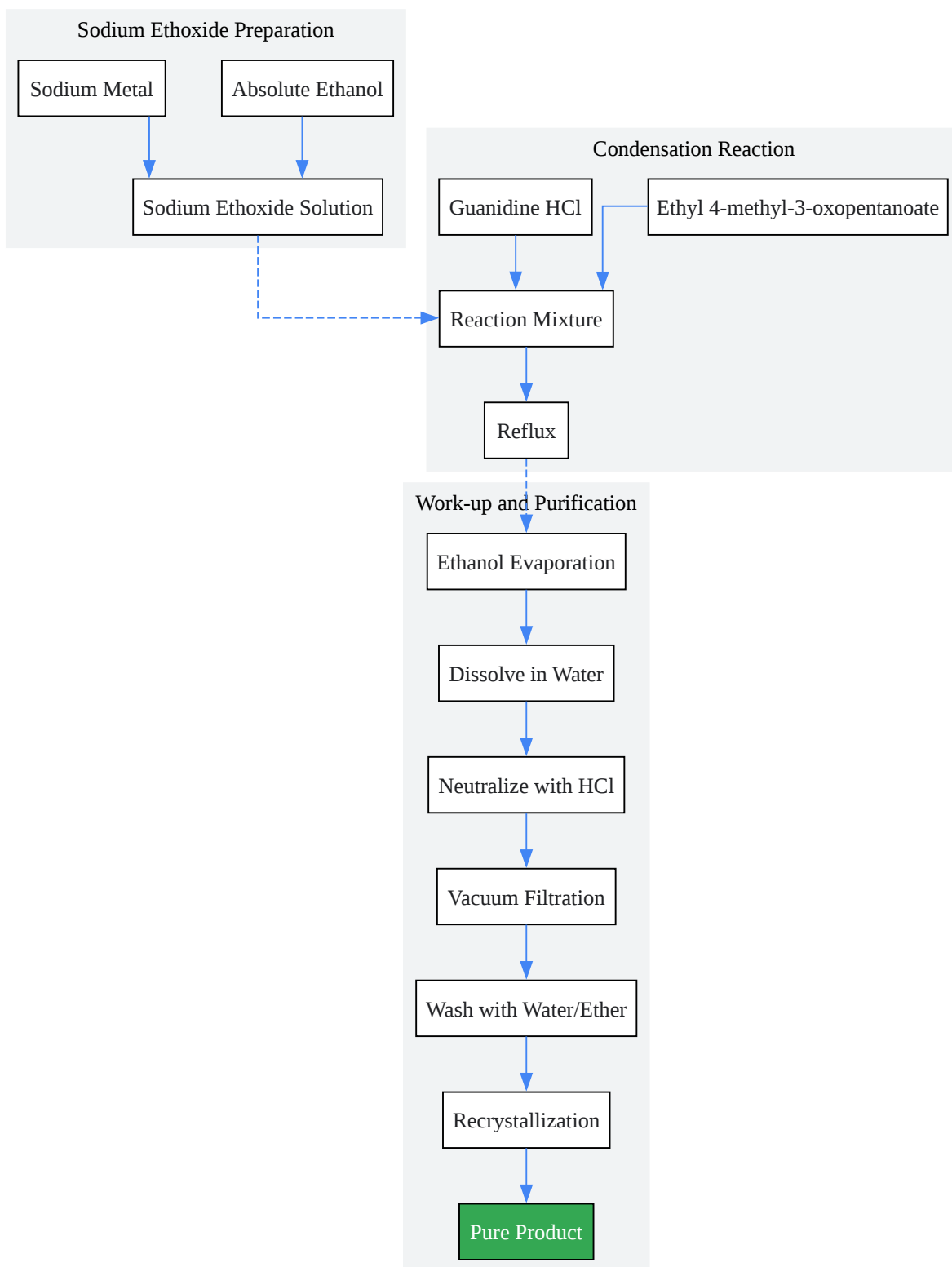
- Hydrochloric acid (for pH adjustment)
- Standard laboratory glassware and apparatus (reflux condenser, magnetic stirrer, etc.)

Procedure:

- Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in absolute ethanol with stirring to prepare a solution of sodium ethoxide. Caution: Sodium metal reacts violently with water and ethanol, producing hydrogen gas. This step should be performed with extreme care.
- Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride and stir until it is fully dissolved.
- Addition of  $\beta$ -Ketoester: Slowly add ethyl 4-methyl-3-oxopentanoate to the reaction mixture at room temperature.
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
  - After the reaction is complete, cool the mixture to room temperature.
  - Remove the ethanol under reduced pressure.
  - Dissolve the residue in water.
  - Carefully neutralize the solution with hydrochloric acid to precipitate the product.
  - Collect the solid precipitate by vacuum filtration.
- Purification:
  - Wash the collected solid with cold water and then with a small amount of cold diethyl ether.

- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure **2-Amino-6-isopropylpyrimidin-4-ol**.

Workflow Diagram:



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Synthetic workflow for **2-Amino-6-isopropylpyrimidin-4-ol**.

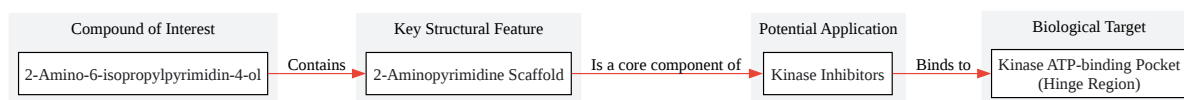
## Biological Activity and Potential Applications

While specific experimental data on the biological activity of **2-Amino-6-isopropylpyrimidin-4-ol** is not readily available in published literature, its structural motifs suggest potential applications in drug discovery.

### Kinase Inhibitor Intermediate

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif found in numerous approved and investigational kinase inhibitors. The amino group and the adjacent ring nitrogen can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. Therefore, **2-Amino-6-isopropylpyrimidin-4-ol** is a valuable starting material for the synthesis of novel kinase inhibitors. Further chemical modifications at the hydroxyl group and the pyrimidine ring can be explored to achieve potency and selectivity against specific kinase targets implicated in diseases such as cancer and inflammatory disorders.

Logical Relationship Diagram:



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Relationship between the compound and its potential as a kinase inhibitor.

## Agrochemical Research

Substituted pyrimidines are also prevalent in agrochemicals, acting as herbicides, insecticides, and fungicides. The biological pathways in pests and plants can be targeted by molecules containing the pyrimidine core. The specific substitution pattern of **2-Amino-6-isopropylpyrimidin-4-ol** could be explored for the development of new agrochemical agents.

## Future Research Directions

The full potential of **2-Amino-6-isopropylpyrimidin-4-ol** is yet to be unlocked. Future research should focus on:

- **Biological Screening:** A broad screening against a panel of kinases would be a crucial first step to identify potential targets.
- **Structural Biology:** Co-crystallization studies of derivatives with their target kinases would provide insights into the binding mode and guide further optimization.
- **Medicinal Chemistry Campaigns:** Synthesis of a library of derivatives by modifying the hydroxyl and amino groups to improve potency, selectivity, and pharmacokinetic properties.
- **Agrochemical Evaluation:** Testing the compound and its derivatives for herbicidal, insecticidal, and fungicidal activities.

## Conclusion

**2-Amino-6-isopropylpyrimidin-4-ol** is a readily accessible synthetic building block with significant potential in the fields of drug discovery and agrochemical development. This technical guide provides the foundational information necessary for researchers to begin exploring the synthesis and applications of this promising compound. The lack of extensive biological data highlights a clear opportunity for novel research and discovery.

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